molecular formula C14H21BrO B8166737 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene

4-Bromo-2-(tert-butyl)-1-isobutoxybenzene

Cat. No.: B8166737
M. Wt: 285.22 g/mol
InChI Key: GTHMOTWVYCSBGN-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-1-isobutoxybenzene is a substituted aromatic compound characterized by a benzene ring with three distinct substituents: a bromine atom at the 4-position, a bulky tert-butyl group at the 2-position, and an isobutoxy ether group at the 1-position. The tert-butyl and isobutoxy groups contribute to significant steric hindrance and lipophilicity, which influence its physical and chemical behavior.

Properties

IUPAC Name

4-bromo-2-tert-butyl-1-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c1-10(2)9-16-13-7-6-11(15)8-12(13)14(3,4)5/h6-8,10H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHMOTWVYCSBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene typically involves the bromination of 2-(tert-butyl)-1-isobutoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and sodium azide.

    Oxidation Reactions: The isobutoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are typically used for these oxidations.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, sodium azide in dimethylformamide.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: Formation of 2-(tert-butyl)-1-isobutoxybenzene derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of 4-bromo-2-(tert-butyl)-1-isobutoxybenzaldehyde or 4-bromo-2-(tert-butyl)-1-isobutoxybenzoic acid.

    Reduction: Formation of 2-(tert-butyl)-1-isobutoxybenzene.

Scientific Research Applications

Chemistry: 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine: This compound can be used in the development of biologically active molecules. Its derivatives may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In the industrial sector, 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene is used in the production of polymers, resins, and other materials that require specific structural properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The tert-butyl and isobutoxy groups influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-bromo-2-(tert-butyl)-1-isobutoxybenzene with analogous brominated aromatic compounds, highlighting substituent effects on properties and applications:

Compound Name Substituents Key Properties Applications/Findings References
4-Bromo-2-(tert-butyl)-1-isobutoxybenzene Br (4), tert-butyl (2), isobutoxy (1) High lipophilicity, steric hindrance Potential intermediate or specialty chemical (inferred) -
4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile Br, Cl-phenyl, CF3 Synergistic with Cu/Zn compounds Antifouling coatings (marine/wood protection)
1-Bromo-4-tert-butyl-2-chlorobenzene Br (1), tert-butyl (4), Cl (2) Volatility, halogen reactivity Chemical intermediate; requires careful handling
tert-Butyl 4-bromo-2-fluorobenzoate Br (4), F (2), tert-butyl ester High structural similarity (0.94) Stable isotope applications; ester functionality
4-Bromo-2-(3',5'-dimethylphenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Br, dimethylphenyl, pyrazolone ring LC/MS m/z 295/297 [M+H]+ Pharmaceutical intermediate (synthetic method A3)

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The isobutoxy group enhances lipophilicity relative to ester-containing analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate), which may improve membrane permeability in bioactive applications .
  • Halogen Reactivity : Bromine at the 4-position (para to isobutoxy) may act as a leaving group in nucleophilic aromatic substitution, similar to bromine in 4-bromo-2-(4-chlorophenyl)-pyrrole derivatives used in antifouling compositions .

Biological Activity

4-Bromo-2-(tert-butyl)-1-isobutoxybenzene is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and an isobutoxy group. These structural features contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene typically involves the bromination of 2-(tert-butyl)-1-isobutoxybenzene. The reaction is conducted using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride, often in solvents like dichloromethane or carbon tetrachloride to ensure selective bromination at the desired position on the benzene ring.

The biological activity of 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene can be attributed to its interaction with various biological targets. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the tert-butyl and isobutoxy groups provide steric hindrance and electronic effects that influence reactivity and stability. These interactions can modulate enzyme activity and receptor binding, potentially leading to pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene exhibit antimicrobial activity. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various bacterial strains. A study demonstrated that modifications to the isobutoxy group can enhance antimicrobial efficacy against Gram-positive bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models. This effect is likely mediated through the modulation of signaling pathways involved in inflammation.

Anticancer Activity

Some derivatives have shown promise in anticancer research. A case study highlighted that specific analogs of 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential applications in cancer therapy, warranting further exploration into structure-activity relationships to optimize efficacy.

Comparative Analysis

To better understand the unique properties of 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene, it is essential to compare it with similar compounds:

Compound NameKey Functional GroupsBiological Activity
4-Bromo-2-tert-butylphenolHydroxyl groupAntimicrobial, anti-inflammatory
4-Bromo-2-tert-butyl-1-methoxybenzeneMethoxy groupAnticancer properties
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzeneFluoro and trifluoromethoxy groupsPotentially higher lipophilicity

Case Studies

  • Antimicrobial Activity : A study published in a peer-reviewed journal reported that a derivative of 4-Bromo-2-(tert-butyl)-1-isobutoxybenzene showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Research : Another investigation focused on the compound's ability to reduce nitric oxide production in macrophages, demonstrating its potential as an anti-inflammatory drug candidate.
  • Cancer Cell Apoptosis : In vitro experiments revealed that certain derivatives could trigger apoptosis in prostate cancer cells by activating mitochondrial pathways, emphasizing their potential role in cancer therapy.

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